molecular formula C14H12BrNO4S3 B2893801 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034332-13-1

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2893801
CAS No.: 2034332-13-1
M. Wt: 434.34
InChI Key: GGIIEGDZVFZJOR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12BrNO4S3 and its molecular weight is 434.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatization

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide belongs to a class of compounds that can be synthesized through derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides. This process involves chlorosulfonation and radical bromination to afford bromomethyl analogues, serving as precursors to various amine derivatives. The method allows for efficient mono- and bis-alkylation, providing a versatile route for creating a wide range of structurally diverse compounds (G. Hartman & W. Halczenko, 1990).

Catalytic Applications

Research into sulfonated compounds has revealed their potential as effective catalysts. For instance, sulfonated graphene oxide has demonstrated superior catalytic performance in the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the utility of sulfonamide derivatives in renewable energy production (Margarida M. Antunes et al., 2014).

Ocular Hypotensive Activity

Sulfonamide derivatives, including compounds similar to this compound, have been investigated for their ocular hypotensive effects, particularly in the treatment of glaucoma. These studies emphasize the potential of these compounds in developing new therapeutic agents for managing eye diseases (J. D. Prugh et al., 1991).

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of sulfonamide-derived compounds and their metal complexes have been extensively studied. These compounds have shown moderate to significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Z. Chohan & H. Shad, 2011).

Urease Inhibition and Hemolytic Activities

A study on the synthesis of thiophene sulfonamide derivatives, including a method involving Suzuki cross-coupling reactions, has revealed their potential as potent urease inhibitors and their hemolytic activity. These findings are crucial for the development of new therapeutic agents with minimized side effects (Mnaza Noreen et al., 2017).

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-7-21-8-10)11-2-1-6-20-11/h1-8,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIIEGDZVFZJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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